(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride
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Overview
Description
“(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a chemical compound that has been studied for its potential analgesic properties . It is part of a series of derivatives synthesized for the purpose of designing pharmacophore models for analgesics .
Molecular Structure Analysis
The molecular weight of this compound is 356.6 . The InChI code is1S/C14H10Cl2F3N.ClH/c15-10-4-1-8 (2-5-10)13 (20)9-3-6-12 (16)11 (7-9)14 (17,18)19;/h1-7,13H,20H2;1H
. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Aryl Cations and Photogeneration
Research by Protti et al. (2004) explored the photogeneration and reactivity of aryl cations from aromatic halides, such as 4-chlorophenol and 4-chloroanisole, in various solvents. Their findings highlight the potential of these compounds in synthetic organic chemistry, particularly through reductive dehalogenation pathways and their addition to pi nucleophiles. This study underscores the reactivity of chlorophenyl derivatives under photochemical conditions, suggesting a role for similar compounds in photoinduced synthetic applications (Protti, Fagnoni, Mella, & Albini, 2004).
Luminescent Platinum(II) Complexes
Lai et al. (1999) investigated luminescent mono- and binuclear cyclometalated platinum(II) complexes involving aryl groups, including 4-chlorophenyl. The study provided insights into the photophysical properties of these complexes, demonstrating their potential in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors. The incorporation of chlorophenyl groups contributed to the understanding of ligand-ligand and d8-d8 interactions in these complexes (Lai, Chan, Cheung, Peng, & Che, 1999).
Novel Polyimides
Yin et al. (2005) synthesized novel fluorinated polyimides derived from a diamine monomer that includes a 3″,5″-bis(trifluoromethyl)phenyl group, highlighting the role of trifluoromethylphenyl groups in enhancing the properties of polyimides. These materials exhibited outstanding thermal stability, mechanical properties, and solubility in polar organic solvents. This research points to the importance of trifluoromethylphenyl groups in the development of high-performance polymers for applications in aerospace, electronics, and coatings (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for this compound could involve further exploration of its analgesic properties. As part of a series of derivatives, it could be studied for its potential in pain management . More advanced investigation could be accomplished to develop superior molecules for the treatment of pain .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-12(16)11(7-9)14(17,18)19;/h1-7,13H,20H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKZHUKAZPHPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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